molecular formula C11H10Br2N2O2 B14093171 Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B14093171
M. Wt: 362.02 g/mol
InChI Key: BFBNKSALEAITNM-UHFFFAOYSA-N
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Description

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate is a valuable chemical intermediate in medicinal chemistry and drug discovery. This compound features a multifunctionalized imidazo[1,2-a]pyridine scaffold, a privileged structure in pharmaceutical research known to exhibit a broad range of biological activities . The presence of bromine substituents at the 3- and 6-positions makes it a versatile building block for further derivatization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to explore structure-activity relationships (SAR) . Compounds based on the imidazo[1,2-a]pyridine core are currently being investigated as potent inhibitors of phosphoinositide 3-kinase (PI3Kα), a key target in oncology for the treatment of various cancers . This specific derivative is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H10Br2N2O2

Molecular Weight

362.02 g/mol

IUPAC Name

ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate

InChI

InChI=1S/C11H10Br2N2O2/c1-3-17-11(16)8-9(13)15-5-7(12)4-6(2)10(15)14-8/h4-5H,3H2,1-2H3

InChI Key

BFBNKSALEAITNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)C)Br)Br

Origin of Product

United States

Preparation Methods

Step 1: Monobromination

  • Reagents : NBS (1 equiv), benzoyl peroxide (radical initiator), CCl₄ (solvent).
  • Conditions : Reflux at 80°C for 6 hours.
  • Outcome : Selective bromination at position 3 (yield: 89%).

Step 2: Dibromination

  • Reagents : NBS (1 equiv), AIBN (initiator), CCl₄.
  • Conditions : Reflux at 80°C for 12 hours.
  • Outcome : Bromination at position 6 (yield: 74%).

Total Yield : 66% (over two steps).
Limitation : Requires rigorous purification after each step to avoid over-bromination.

Catalyst-Free Ring Formation Followed by Bromination

A solvent- and catalyst-free method constructs the imidazo[1,2-a]pyridine core before bromination:

  • Core Synthesis :

    • Reagents : 2-Amino-5-bromo-3-methylpyridine, α-bromoketone (ArCOCH₂Br).
    • Conditions : Neat mixture heated at 100°C for 2 hours.
    • Yield : 91% (ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate).
  • Bromination :

    • As described in Section 3.

Advantage : Eliminates solvent waste and catalyst costs during ring formation.

Comparative Analysis of Preparation Methods

Method Yield Reaction Time Key Advantages Limitations
Microwave-Assisted 78–85% 20 minutes Rapid, high regioselectivity Specialized equipment required
Pyridyne Cyclisation 62% 8 hours Directs bromine placement Low-temperature conditions (–78°C)
Sequential Bromination 66% 18 hours Simple reagents, scalable Multi-step purification
Catalyst-Free + Bromination 68% 14 hours Eco-friendly core synthesis Longer bromination step

Key Observations :

  • Microwave methods offer the highest efficiency but require specialized instrumentation.
  • Pyridyne cyclisation provides excellent regiochemical control but suffers from low yields.
  • Sequential bromination balances cost and scalability, making it suitable for industrial applications.

Mechanism of Action

The mechanism of action of ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the carboxylate ester group play a crucial role in binding to these targets, leading to the modulation of biological pathways . The exact pathways and targets can vary depending on the specific application and the derivative used.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substitutions: Bromine at positions 3 and 6 enhances electrophilic reactivity compared to chloro analogs, facilitating cross-coupling reactions (e.g., Suzuki) .
  • Lipophilicity: The brominated derivatives generally exhibit higher molecular weights and XLogP3 values (e.g., 3.6 for ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate ), suggesting improved membrane permeability compared to non-halogenated analogs.

Yield and Efficiency

  • Brominated derivatives often exhibit moderate yields (e.g., 71% for ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate ), while dichloro analogs may require harsher conditions due to reduced reactivity .

Physicochemical Properties

  • Solubility : Bromine and methyl substituents reduce aqueous solubility compared to unsubstituted analogs but improve organic solvent compatibility .
  • Thermal Stability : Higher melting points (e.g., 208°C for iodo/chloro derivatives ) correlate with increased halogen size and crystal lattice stability.

Biological Activity

Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate (CAS No. 1659307-19-3) is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H10Br2N2O2
  • Molecular Weight : 362.02 g/mol
  • Purity : 95% .

Biological Activity Overview

This compound exhibits various biological activities that have been investigated in several studies. These activities include:

  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its effectiveness against different microbial strains.
  • Toxicological Studies : Research has also focused on the toxic effects of the compound on aquatic organisms and its environmental impact.

Antitumor Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives possess significant antitumor properties. For instance, a study assessing various derivatives found that some exhibited IC50 values in the micromolar range against human cancer cell lines. This compound was included in this evaluation and demonstrated promising results.

CompoundCell LineIC50 (µM)
This compoundMCF-710.5
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylateA54912.0
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateHeLa9.8

Table 1: Antitumor activity of selected imidazo[1,2-a]pyridine derivatives

The mechanisms through which this compound exerts its biological effects are still under investigation. Some proposed mechanisms include:

  • Induction of Apoptosis : Preliminary data suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Cell Proliferation : Studies indicate that it may inhibit key signaling pathways involved in cell proliferation and survival.

Antimicrobial Properties

In addition to its antitumor effects, this compound has been assessed for antimicrobial activity against various pathogens. In vitro tests have shown moderate activity against Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Antimicrobial activity of this compound

Toxicological Studies

Toxicological assessments have revealed that this compound exhibits varying degrees of toxicity depending on the organism tested. For example:

  • Daphnia pulex : The compound was found to be moderately toxic with an LC50 value indicating significant environmental risk.

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study on Cancer Cell Lines :
    • Researchers explored the effects of this compound on breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.
  • Ecotoxicology Assessment :
    • A study conducted on aquatic ecosystems revealed that exposure to the compound resulted in decreased survival rates among Daphnia pulex populations.

Q & A

Q. What is the structural significance of the imidazo[1,2-a]pyridine core in Ethyl 3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do substituents influence its pharmacological potential?

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which enables strong π-π interactions with biological targets. Bromine atoms at positions 3 and 6 enhance electrophilicity, facilitating nucleophilic substitution for further derivatization, while the 8-methyl group improves lipophilicity and metabolic stability. This framework is associated with diverse activities, including antiparasitic, antitumor, and anti-inflammatory effects .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

A common method involves cyclocondensation of ethyl bromopyruvate with halogenated diaminopyridine derivatives (e.g., 5-bromo-2,3-diaminopyridine) in ethanol under reflux with NaHCO₃, yielding ~65% . Microwave-assisted protocols (e.g., 78°C for 2 hours in DME/EtOH) can improve regioselectivity and yield (up to 95%) by enhancing reaction kinetics . Purity is typically confirmed via column chromatography and recrystallization from ethanol.

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns and regiochemistry (e.g., distinguishing C-3 vs. C-6 bromination) .
  • LC-MS : For molecular weight validation and detecting byproducts .
  • IR spectroscopy : To identify carbonyl (C=O) and amine (N-H) functional groups .
  • X-ray crystallography : Resolves halogen positioning and crystal packing effects, though bromine atoms may cause disorder challenges .

Advanced Research Questions

Q. How can regiocontrolled dihalogenation be achieved in imidazo[1,2-a]pyridines, and what factors influence selectivity?

Regioselectivity is governed by electronic and steric effects. For example, microwave-assisted reactions with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in DMF at 40°C preferentially halogenate electron-rich positions. Solvent polarity (e.g., DMF vs. DCM) and temperature modulate reaction pathways, as seen in the synthesis of 7-iodo-8-chloro derivatives .

Q. Why do some derivatives of this compound show contradictory biological activity (e.g., antiparasitic vs. cytotoxic effects)?

Substituent electronegativity and steric bulk dictate target interactions. For instance, bromine at C-6 enhances binding to parasitic kinases, while methyl groups at C-8 may reduce off-target cytotoxicity by limiting membrane permeability . Comparative SAR studies using nitro, cyano, or trifluoromethyl substituents can clarify these trends .

Q. What advanced strategies enable functional group interconversion (e.g., ester hydrolysis or sulfonation) post-synthesis?

  • Ester hydrolysis : LiOH·H₂O in ethanol selectively cleaves the ethyl ester to yield carboxylic acid derivatives (>80% yield) .
  • Sulfonation : Ethanethiolate-mediated substitution of chloro groups, followed by mCPBA oxidation, produces sulfonyl derivatives with retained imidazo[1,2-a]pyridine integrity .

Q. How can computational modeling predict reactivity for further derivatization?

DFT calculations (e.g., B3LYP/6-31G*) model electrophilic aromatic substitution trends, identifying reactive sites for halogenation or cross-coupling. Docking studies with kinase domains (e.g., c-Met) prioritize substituents enhancing binding affinity .

Methodological Challenges & Data Interpretation

Q. What protocols mitigate crystallographic disorder caused by bromine atoms in X-ray studies?

High-resolution data (≤0.8 Å) and low-temperature (100 K) measurements reduce thermal motion artifacts. SHELXL refinement with anisotropic displacement parameters improves bromine positioning accuracy .

Q. How do microwave-assisted synthesis conditions affect reaction scalability?

While microwaves enhance reaction rates, scalability requires optimizing power distribution and solvent volume. Batch reactors with controlled pressure and temperature (e.g., 150°C, 300 W) maintain yields >90% for gram-scale synthesis .

Q. What in vivo/in vitro models best evaluate this compound’s pharmacokinetic profile?

  • In vitro : CYP450 inhibition assays (e.g., human liver microsomes) assess metabolic stability.
  • In vivo : Rodent models (Wistar rats, NIH mice) monitor liver/kidney toxicity via serum ALT/AST and creatinine levels, as described in exploratory toxicology protocols .

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